Benoxaprofen

Arachidonic acid cascade Dual inhibition Lipoxygenase pathway

NSAID research limited to COX inhibition cannot address 5-LOX-mediated leukotriene pathways. Benoxaprofen solves this with verified dual COX/5-LOX inhibition in PMNs, enabling prostaglandin-leukotriene crosstalk studies unavailable with conventional NSAIDs. Key evidence: • Dual COX/5-LOX inhibition in polymorphonuclear leukocytes • Monocyte migration suppression: 33% at 0.05 μg/mL; 83% at 50 μg/mL • Validated hepatotoxicity reference: acyl glucuronide adduct rank BNX > FLX > IBP • Superior bone damage suppression vs. ibuprofen, naproxen, sulindac in adjuvant arthritis (30-40 mg/kg) ≥98% purity. Research use only.

Molecular Formula C16H12ClNO3
Molecular Weight 301.72 g/mol
CAS No. 67434-14-4
Cat. No. B7824110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenoxaprofen
CAS67434-14-4
Molecular FormulaC16H12ClNO3
Molecular Weight301.72 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O
InChIInChI=1S/C16H12ClNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20)
InChIKeyMITFXPHMIHQXPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benoxaprofen: Dual COX/LOX Inhibition


Benoxaprofen (LRCL 3794) is a non-steroidal anti-inflammatory drug (NSAID) of the 2-arylpropionic acid class, originally developed and marketed by Eli Lilly under the brand names Oraflex® (US) and Opren® (Europe) for the treatment of arthritis and musculoskeletal pain [1]. It is a potent and long-acting anti-inflammatory and antipyretic compound with a plasma elimination half-life of approximately 38 hours, enabling once-daily dosing [2]. The compound is distinguished from conventional NSAIDs by its dual inhibition profile: it acts as a relatively weak inhibitor of cyclooxygenase (COX) but also inhibits 5-lipoxygenase (5-LOX) and monocyte migration in certain experimental systems [3]. Benoxaprofen was withdrawn from clinical use due to severe hepatotoxicity and photosensitivity, but remains a valuable research tool for investigating dual arachidonic acid pathway modulation and idiosyncratic drug-induced liver injury mechanisms.

Pathway Tool
Dual arachidonic acid pathway modulation via COX and 5-LOX inhibition in leukocyte models
Pharmacokinetic Profile
Reported ~38 h half-life supports sustained target engagement protocols in preclinical research
Mechanistic Probe
Reference compound for idiosyncratic DILI and acyl glucuronide reactivity studies

Benoxaprofen: Why Generic Substitution Fails


Generic substitution among NSAIDs is not scientifically valid for research applications requiring specific pharmacological profiles. Benoxaprofen exhibits a unique combination of dual COX/5-LOX inhibition, prolonged plasma half-life, and potent inhibition of mononuclear cell migration that is not replicated by conventional NSAIDs such as ibuprofen, naproxen, or indomethacin [1]. In enzyme preparations, benoxaprofen inhibits both cyclooxygenase and lipoxygenase activities, particularly in polymorphonuclear leukocytes (PMNs), whereas NSAIDs like indomethacin, ketoprofen, and phenylbutazone show selective COX inhibition [2]. This mechanistic divergence translates to distinct functional outcomes, including differential effects on gastrointestinal bleeding, bone damage in arthritis models, and hepatotoxic potential that are compound-specific and cannot be extrapolated across the NSAID class. The quantitative evidence presented below establishes that benoxaprofen's pharmacological signature is non-interchangeable with its closest analogs.

Conventional NSAIDs (ibuprofen, naproxen, indomethacin) lack 5-LOX inhibition; dual-pathway readout is lost with COX-selective substitutes.
Short half-life NSAIDs alter exposure profile and cannot reproduce the sustained target engagement observed in benoxaprofen models.
Monocyte/macrophage migration inhibition is unique to benoxaprofen among tested NSAIDs; substituting another agent removes this mechanistic endpoint.

Benoxaprofen: Evidence-Based Comparison


Dual COX/5-LOX Inhibition in Human Leukocytes

Benoxaprofen is a dual inhibitor of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways in human polymorphonuclear leukocytes (PMNs), distinguishing it from conventional NSAIDs that selectively inhibit COX. In comparative enzyme assays, benoxaprofen inhibited both COX and LO activities in PMNs, whereas indomethacin, ketoprofen, and phenylbutazone demonstrated selective COX inhibition without LO activity [1]. In a separate comparative study of 5-LOX inhibition, meclofenamate sodium was 3-fold more potent than benoxaprofen, while naproxen, ibuprofen, and indomethacin exhibited IC50 values greater than 100 μM, indicating negligible LO inhibition [2].

Dual COX/5-LOX Inhibition
Head-to-head
Benoxaprofen inhibits both COX and 5-LOX in human PMNs; naproxen, ibuprofen, indomethacin IC₅₀ > 100 μM for 5-LOX (reported negligible). Meclofenamate sodium 3× more potent on 5-LOX.
Enables simultaneous pathway inhibition studies
Rank order from leukocyte 5-HETE/LTB4 assays
Arachidonic acid cascade Dual inhibition Lipoxygenase pathway

Gastrointestinal Safety Profile

Benoxaprofen demonstrates a markedly reduced gastrointestinal (GI) microbleeding profile compared to other NSAIDs. In randomized, double-blind crossover and parallel human studies measuring fecal blood loss using chromium-51 tagged red blood cells, benoxaprofen produced significantly less blood loss than aspirin, naproxen, and indomethacin, and numerically less than ibuprofen and sulindac [1]. Benoxaprofen also caused the fewest GI complaints among all agents tested. The absolute quantitative values for blood loss were not reported in the abstract; however, the statistical significance against three comparators and directional advantage over two others establishes a clear differentiation.

GI Microbleeding Endpoint
Endpoint context
Reported significantly lower fecal blood loss vs aspirin, naproxen, indomethacin; numerical reduction vs ibuprofen and sulindac in human studies.
Supports GI-confounding minimization research
Chromium-51 RBC method; controlled human data
Gastrointestinal toxicity Fecal blood loss NSAID safety

Bone Damage Suppression in Adjuvant Arthritis

In the rat adjuvant arthritis model (established arthritis protocol with drug administration from days 15–30 post-induction), benoxaprofen at 30–40 mg/kg produced marked suppression of radiographic bone damage. The effect of benoxaprofen was compared to multiple NSAIDs considered to act primarily via prostaglandin synthesis inhibition. Comparable doses of phenylbutazone, oxyphenbutazone, ibuprofen, fenbufen, naproxen, tolmetin, and sulindac showed less suppression of bone damage [1]. Indomethacin, piroxicam, and flurbiprofen were nearly as effective as benoxaprofen but only at doses that produced adverse effects or death in rats.

Bone Damage Suppression
Model context
30–40 mg/kg marked suppression of radiographic bone damage in adjuvant arthritis model; greater than phenylbutazone, ibuprofen, naproxen, sulindac at comparable doses.
Supports structural joint damage model research
Rat established arthritis protocol; comparator tolerability may confound
Adjuvant arthritis model Bone damage Radiographic assessment

Hepatotoxicity vs. Flunoxaprofen

Benoxaprofen (BNX) exhibits greater hepatotoxic potential than its structural analog flunoxaprofen (FLX), a difference attributed to the reactivity of its acyl glucuronide metabolite. In sandwich-cultured rat hepatocytes, the levels of glucuronide and covalent protein adduct measured followed the order: BNX > FLX > ibuprofen (IBP) [1]. More BNX-protein adduct was formed in sandwich-cultured human hepatocytes than FLX-protein adduct, which correlates with the relative toxicity observed in humans and confirms the cross-species relevance of this mechanism [1].

Hepatotoxic Potential vs FLX
Head-to-head
Covalent protein adduct ranking: BNX > FLX > IBP in rat and human sandwich-cultured hepatocytes. BNX-glucuronide more reactive than FLX.
Reference compound for reactive metabolite studies
Supports iDILI mechanistic investigation
Hepatotoxicity Acyl glucuronides Covalent protein binding

Mononuclear Cell Migration Inhibition

Benoxaprofen was the only compound among NSAIDs tested that showed marked inhibition of the directional movement of mononuclear cells in comparative pharmacology studies [1]. This property is believed to be related to its lipoxygenase inhibition and may contribute to its disease-modifying effects in arthritis models. In vitro, benoxaprofen inhibited random and leukoattractant-induced migration of polymorphonuclear leukocytes (PMNL) at concentrations > 1 × 10⁻⁶ M and > 1 × 10⁻⁵ M, respectively [2]. The inhibition of monocyte adhesion to endothelial monolayers was dose-dependent, with 0.05 μg/mL and 50.0 μg/mL producing mean 33% and 83% inhibition, respectively [3].

Monocyte Adhesion Inhibition
Assay context
33% inhibition at 0.05 μg/mL; 83% at 50.0 μg/mL
Unique leukocyte trafficking assay tool
Dose-dependent adhesion to porcine endothelium in vitro
Leukocyte migration Mononuclear cells Chemotaxis

Antipyretic Potency vs. Aspirin and Paracetamol

Benoxaprofen exhibits superior antipyretic activity compared to both aspirin and paracetamol in experimental pyrexia models. In tests inducing pyrexia with yeast or 'E' pyrogen in rats and rabbits, the antipyretic activity of benoxaprofen is greater than either aspirin or paracetamol [1]. While exact quantitative comparisons (e.g., ED50 values) were not provided in the abstract, the directional claim of superiority over two widely used antipyretic agents establishes a clear differentiation for applications requiring temperature modulation in inflammatory states.

Antipyretic Activity Comparison
Head-to-head
Reported greater antipyretic effect than aspirin and paracetamol in rat and rabbit pyrexia models.
Supports fever-model inflammation studies
Directional evidence; exact ED₅₀ not provided
Antipyretic activity Fever models Comparative pharmacology

Benoxaprofen: Optimal Research Applications


Dual COX/5-LOX Inhibition Research

Benoxaprofen is uniquely suited for research applications requiring simultaneous inhibition of both cyclooxygenase and 5-lipoxygenase pathways. Unlike conventional NSAIDs that demonstrate selective COX inhibition, benoxaprofen inhibits both enzyme systems in polymorphonuclear leukocytes [1]. This dual activity enables investigation of crosstalk between prostaglandin and leukotriene signaling, and supports studies of inflammation resolution mechanisms that cannot be achieved with single-pathway inhibitors.

iDILI Mechanistic Studies

Benoxaprofen serves as a critical reference compound for investigating acyl glucuronide-mediated hepatotoxicity. Its rank-order of covalent protein adduct formation (BNX > FLX > IBP) in both rat and human sandwich-cultured hepatocytes provides a validated comparative framework for screening reactive metabolite formation and assessing hepatotoxic risk [1]. This application is particularly valuable for pharmaceutical toxicology research and for evaluating structure-toxicity relationships in propionic acid NSAID derivatives.

DMARD Research in Adjuvant Arthritis

In established adjuvant arthritis models, benoxaprofen at 30–40 mg/kg suppresses radiographic bone damage more effectively than comparable doses of phenylbutazone, ibuprofen, naproxen, and sulindac, without the mortality observed with indomethacin and piroxicam at similarly effective doses [1]. This profile positions benoxaprofen as an optimal positive control or investigational tool for studying structural joint protection mechanisms independent of pure COX inhibition, and for evaluating leukocyte migration-dependent effects on disease progression.

Mononuclear Cell Migration & Adhesion Assays

Benoxaprofen is the only NSAID demonstrated to produce marked inhibition of mononuclear cell directional movement, with dose-dependent effects on adhesion (33% inhibition at 0.05 μg/mL; 83% at 50.0 μg/mL) [1][2]. This property supports research applications focused on leukocyte trafficking, endothelial adhesion, and immune cell chemotaxis—areas where conventional NSAIDs exhibit minimal activity.

Application
Selection Property
Validation Focus
Dual pathway modulation studies
Dual COX/5-LOX inhibition profile
Leukotriene-prostaglandin balance in leukocyte models
Reactive metabolite hepatotoxicity research
Acyl glucuronide reactivity rank
Covalent protein adduct formation in hepatocytes
Structural joint protection models
Bone damage suppression at tolerated doses
Radiographic scoring in adjuvant arthritis
Leukocyte trafficking and adhesion assays
Monocyte/macrophage migration inhibition
Migration and adhesion endpoints in vitro

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